molecular formula C25H28N4O4 B2431847 (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946231-33-0

(3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2431847
CAS No.: 946231-33-0
M. Wt: 448.523
InChI Key: BIRQEZWEYKHIGG-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic compound with a complex molecular structure, characterized by multiple functional groups including methoxy groups, a piperazine ring, and a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves a multi-step process:

  • Initial Compound Formation: : The starting material often includes a substituted phenyl compound which undergoes nitration, halogenation, or Friedel-Crafts acylation to introduce desired substituents.

  • Formation of Pyrimidine Derivative: : This involves the reaction of suitable starting materials with reagents such as acetaldehyde and ammonia in the presence of a catalyst.

  • Coupling Reaction: : The key step involves a coupling reaction, often employing palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling to connect the phenyl and pyrimidine moieties.

  • Final Product Formation:

Industrial Production Methods

Industrial production methods might scale up the laboratory synthesis, utilizing larger reactors and optimized conditions for higher yields and purity. Key considerations include the choice of solvents, catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

  • Reduction: : Reduction of the carbonyl group can yield secondary alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl or pyrimidine rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

  • Oxidation: : Quinones or carboxylic acids.

  • Reduction: : Secondary alcohols.

  • Substitution: : Variously substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound serves as a versatile intermediate in organic synthesis, enabling the creation of various derivatives for further study.

Biology

Its structural features may allow it to interact with biological macromolecules, serving as a probe or ligand in biochemical studies.

Medicine

Potential pharmacological activities could be explored, including interactions with receptors or enzymes relevant to disease pathways.

Industry

Applications in materials science and industrial catalysis might be considered, utilizing its unique structure for specific reactions or processes.

Mechanism of Action

The detailed mechanism by which (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects depends on its specific application. Typically, it may interact with molecular targets like enzymes or receptors through binding interactions involving its multiple functional groups. The pathways involved could include signal transduction cascades or enzymatic inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)(4-(2-methyl-6-phenyl)pyrimidin-4-yl)piperazin-1-yl)methanone

  • (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(m-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

The unique combination of substituents on both the phenyl and pyrimidine rings, along with the piperazine moiety, sets this compound apart from others. This distinct structure could confer unique biological activity or chemical reactivity, differentiating it in specific scientific or industrial applications.

Voilà! There's a deep dive into the world of (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone. How's that for some chemical alchemy?

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-17-5-8-20(9-6-17)33-24-16-23(26-18(2)27-24)28-11-13-29(14-12-28)25(30)19-7-10-21(31-3)22(15-19)32-4/h5-10,15-16H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRQEZWEYKHIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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